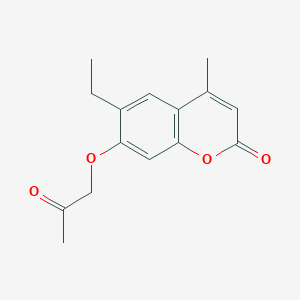

![molecular formula C17H20N2O4S B5744897 5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide](/img/structure/B5744897.png)

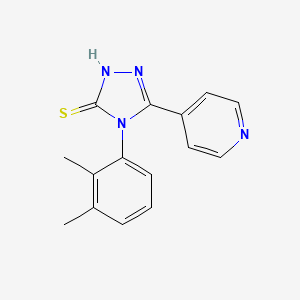

5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(5-[(dimethylamino)sulfonyl]-2-methoxyphenyl)acetic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has the empirical formula C11H15NO5S and a molecular weight of 273.31 .

Synthesis Analysis

While specific synthesis information for “5-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide” was not found, a related process involving catalytic protodeboronation of alkyl boronic esters has been reported . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “(5-[(dimethylamino)sulfonyl]-2-methoxyphenyl)acetic acid” includes a methoxyphenyl group attached to a dimethylamino sulfonyl group . The SMILES string representation is COc1ccc(cc1CC(O)=O)S(=O)(=O)N©C .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-[(dimethylamino)sulfonyl]-2-methoxyphenyl)acetic acid” include a molecular weight of 273.31 and an empirical formula of C11H15NO5S .Wissenschaftliche Forschungsanwendungen

Amine Protection/Deprotection in Organic Synthesis

The compound’s derivative, 2-methoxyphenyl isocyanate, has been utilized as a chemoselective multitasking reagent for amine protection and deprotection sequences in organic synthesis . This process is crucial for the stability of urea linkages under various conditions, which is advantageous for the protection of amino groups in complex organic molecules.

Alpha1-Adrenergic Receptor Antagonism

Derivatives of the compound have shown potential as ligands for alpha1-adrenergic receptors . This application is significant in the development of treatments for disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and other cardiovascular diseases.

Nanoparticle Synthesis

The compound’s structure has been involved in the synthesis of γ-Fe2O3-SO3H catalysts, which are essential in creating nanoparticles . These nanoparticles have a wide range of applications, including medical imaging, drug delivery, and as catalysts in various chemical reactions.

Proteomics Research

The compound has been used in proteomics research to study protein interactions and functions. It serves as a specialty product for biochemical analyses, aiding in the understanding of complex biological systems .

Glycosylation Inhibition

A related compound, NGI-1, which shares a similar sulfonyl moiety, has been identified as an inhibitor of N-linked glycosylation . This application is crucial in cancer research, as it can induce senescence in receptor tyrosine kinase-dependent tumors.

Ligand for Target Proteins

The compound has been utilized as a ligand for target proteins in biochemical research . This application is important for the identification and study of new drug targets, leading to the development of novel therapeutics.

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-(dimethylsulfamoyl)-N-(2-methoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12-9-10-13(24(21,22)19(2)3)11-14(12)17(20)18-15-7-5-6-8-16(15)23-4/h5-11H,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXWDNSSPWSKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

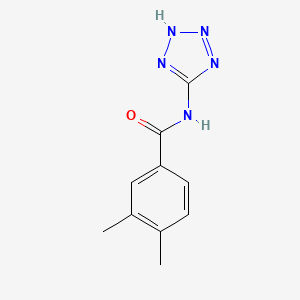

![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5744829.png)

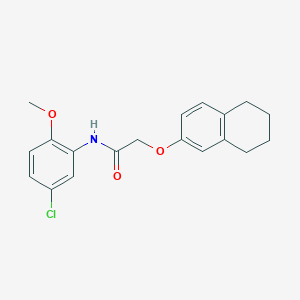

![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(2-furyl)-4-imidazolidinone](/img/structure/B5744845.png)

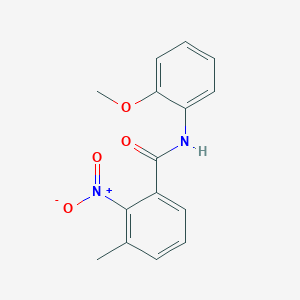

![N-[4-(dimethylamino)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5744871.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B5744908.png)